rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans
Description
The compound “rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans” is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core, which is further functionalized with tert-butoxycarbonyl and carboxylic acid groups. The presence of these functional groups makes the compound versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C12H19NO7S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
(4aR,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C12H19NO7S/c1-11(2,3)20-10(16)13-6-8-12(7-13,9(14)15)19-4-5-21(8,17)18/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
XQUINMARTKEQHJ-PELKAZGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@](C1)(OCCS2(=O)=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(OCCS2(=O)=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves multiple steps, including the formation of the oxathiino-pyrrole core and subsequent functionalization. The key steps in the synthesis include:
Formation of the Oxathiino-Pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core.
Functionalization: The core structure is then functionalized with tert-butoxycarbonyl and carboxylic acid groups through a series of reactions, including esterification and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxathiino group allows for oxidation reactions, which can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its functional groups can interact with various biological targets, making it useful for drug discovery and development.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxathiino-pyrrole derivatives and molecules with similar functional groups, such as:
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
Uniqueness
The uniqueness of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans lies in its specific combination of functional groups and core structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans (CAS No. 159877-36-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H22N2O2S. It features a complex structure characterized by multiple functional groups including a tert-butoxycarbonyl (Boc) moiety and dioxo groups. The presence of an oxathiine ring contributes to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including cyclization reactions and the introduction of the tert-butoxycarbonyl group. The reaction conditions often include solvents like ethanol and catalysts such as pyridine under controlled temperatures to achieve desired yields. For instance, one synthetic route yielded the compound with a 20% yield under specific conditions involving phosphoramidic acid derivatives .
Pharmacological Profile
Research indicates that rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds within its class possess significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Preliminary assays suggest cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, compounds with similar structural features are known to interact with cellular pathways involved in apoptosis and cell proliferation.
Case Studies
- Anticancer Studies : In vitro studies conducted on human cancer cell lines demonstrated that derivatives of the compound inhibited cell growth by inducing apoptosis. The study highlighted the importance of the oxathiine moiety in enhancing cytotoxicity .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity. The structure-activity relationship (SAR) analysis indicated that modifications to the Boc group could enhance efficacy against specific bacterial strains .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
